molecular formula C13H12O5 B093408 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 17474-27-0

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B093408
CAS RN: 17474-27-0
M. Wt: 248.23 g/mol
InChI Key: JPPNMIXVIYOENU-UHFFFAOYSA-N
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Description

The compound 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum's acid and belongs to a family of axially chiral alkenes. These compounds have been the subject of various studies due to their interesting chemical properties and potential applications. The derivatives of Meldrum's acid, including the 5-arylidene variants, have been synthesized and structurally characterized, revealing insights into their molecular geometries and intermolecular interactions .

Synthesis Analysis

A general synthetic route for the family of 5-alkylidene-1,3-dioxane-4,6-diones has been established, which includes the compound of interest. These alkenes have been shown to exist as stable enantiomers, which can be partially kinetically resolved upon reaction with cysteine, indicating their potential for use in asymmetric synthesis . Additionally, similar compounds have been synthesized through reactions with various aldehydes in ethanol, as demonstrated by the preparation of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione .

Molecular Structure Analysis

The crystal structure of a closely related compound, 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, has been determined using X-ray crystallographic techniques. It was found to crystallize in a triclinic space group with a distorted envelope conformation of the 1,3-dioxane ring. The structure is stabilized by weak intermolecular C-H···O hydrogen bonds . This provides a basis for understanding the structural aspects of the hydroxy variant of the compound.

Chemical Reactions Analysis

The reactivity of these compounds has been explored in various studies. For instance, reactions of 5-arylidene derivatives with primary and secondary alkylamines have been investigated, leading to a range of products with different yields and proposing mechanisms for their formation . This highlights the chemical versatility of the 5-arylidene Meldrum's acid derivatives and suggests that the hydroxy variant may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 5-arylidene derivatives of Meldrum's acid have been studied, with an emphasis on the nature of intermolecular interactions through Hirshfeld surface analyses and the evaluation of electronic properties using DFT optimized molecular geometries. The crystal packing exhibits various hydrogen bonding and π-π interactions, contributing to the stability of the molecular structure. The HOMO-LUMO energy gap indicates a significant degree of internal charge transfer within the molecule . These findings are relevant to the hydroxy derivative and can be used to infer its physical and chemical behavior.

Scientific Research Applications

Organic Synthesis and Crystallography

This compound has been utilized in the synthesis of new organic compounds and the study of their crystal structures. For instance, a study prepared the compound by reacting 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-hydroxybenzaldehyde in ethanol, revealing its distorted boat conformation and dimer formation in the crystal through O—H⋯O hydrogen bonds (Wulan Zeng, 2010). This highlights the compound's role in advancing understanding of molecular and crystal structures, which is essential for designing drugs and materials with specific properties.

Molecular Modeling and DPPH Radical Scavenging Activity

Another study focused on the self-catalyzed Knoevenagel condensation, spectral characterization, DPPH radical scavenging activity, cytotoxicity, and molecular properties of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones using single crystal XRD and DFT techniques. The findings suggest these compounds, including variations of the 5-(4-Hydroxybenzylidene) derivative, offer potential in medicinal chemistry due to their antioxidant activity and interaction with biological molecules (G. S. S. Kumar, A. Prabhu, N. Bhuvanesh, 2014).

Fluorescence Studies and Stimuli-Responsive Materials

The compound has also contributed to the development of stimuli-responsive fluorescent materials. A study demonstrated that slight structural modifications to similar organic fluorophores can drastically change their fluorescence response to stimuli. This work suggests the potential of 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives in creating advanced materials for sensing, imaging, and data storage applications (P. Hariharan et al., 2018).

properties

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-3-5-9(14)6-4-8/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPNMIXVIYOENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (20 g, 163 mmol) in water (250 mL) is added Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (24.78 g, 171 mmol) as a slurry in water (250 mL) at 75° C. The reaction mixture is agitated for 2 hours, cooled in an ice bath, and extracted with EtOAc (2×400 mL). The combined extracts are washed with saturated brine, dried over sodium sulfate, filtered, and concentrated to a yellow solid (39 g, 97%). ESI/MS m/z 247.1 (M−H)−.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.78 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
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Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Condensation with Meldrum's acid was carried out according to the method of Bigi et. al. (2001) Tetrahedron Lett. 42:5203-5205. A 2 L pear-shaped flask was charged with 4-hydroxybenzaldehyde (50 g, 409 mmol) and water (400 mL). The flask was placed in a water bath at 75° C., and Meldrum's acid (62 g, 430 mmol) was added as a slurry in 400 mL of water. The reaction mixture was agitated for 2 hours and cooled in an ice bath for 2 hours. The product was collected by filtration and rinsed with cold water. After drying thoroughly, adduct M1.1 was obtained as a fine yellow powder. MS ESI (pos.) m/e: 519.0 (2M+Na). 1H NMR (500 MHz) (DMSO-d6) δ 9.75 (br s, 1H); 8.27 (s, 1H); 8.24 (d, 2H, J=10 Hz); 6.98 (d, 2H, J=10 Hz);.1.76 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
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Quantity
400 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 500 mL RB flask fitted with magnetic stirrer was charged with water (160 mL). To the stirred solvent was added 4-hydroxybenzaldehyde (25.0 g, 122.12 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.0 g), it was heated at 75° C. for 2 h. The RM was cooled to obtain the solid, filtered and was washed with water, then dried to obtain the product (34.0, yield: 83.74%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Condensation with Meldrum's acid is carried out according to the method of Bigi et. al. (2001) Tetr. Lett. 42: 5203-5205. A 2L pear-shaped flask was charged with 4-hydroxybenzaldehyde (50 g, 409 mmol) and water (400 mL). The flask was placed in a water bath at 75° C. and Meldrum's acid (62 g, 430 mmol) was added as a slurry in 400 mL of water. The reaction mixture was agitated for 2 h then cooled in an ice bath for 2 hours. The product was collected by filtration and rinsed with cold water. After drying thoroughly, 95 g (94%) of adduct 1.1 was obtained as a fine yellow powder. 1H NMR(500 MHz)(DMSO-d6) δ 9.75 (br s, 1H); 8.27 (s, 1H); 8.24 (d, 2H, J=10 Hz); 6.98 (d, 2H, J=10 Hz); 1.76 (s, 6H). MS ESI (pos.) m/e: 519.0 (2M+Na).
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
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reactant
Reaction Step Two
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50 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods V

Procedure details

To a suspension of 4-hydroxybenzaldehyde (35 g) in water (300 mL) heated up to 75° C. was added a suspension of Meldrum's acid (43.4 g) in water (300 mL), followed by stirring the reaction mixture successively at 75° C. for 8.5 hours, at room temperature for 14 hours and under ice-cooling for 2 hours. The resulting crystal was filtered, washed with ice-cold water and dried in vacuo to give 5-(4-hydroxybenzylidene)-2,2-dimethyl-[1,3]dioxane-4,6-dione (47.3 g).
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
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Reaction Step Two

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